molecular formula C7H7F3N2OS B8259708 2,2,2-trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2,2,2-trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B8259708
M. Wt: 224.21 g/mol
InChI Key: SEOOLDQGMAZHRY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide is an organic compound with the molecular formula C7H7F3N2OS. This compound is characterized by the presence of a trifluoromethyl group, a thiazole ring, and an acetamide moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide group can yield trifluoroacetic acid and 4-methyl-1,3-thiazol-2-amine .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to the combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its application in various fields .

Properties

IUPAC Name

2,2,2-trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2OS/c1-4-3-14-6(11-4)12(2)5(13)7(8,9)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOOLDQGMAZHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N(C)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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